molecular formula C11H16FN3 B12089038 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine

4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine

Cat. No.: B12089038
M. Wt: 209.26 g/mol
InChI Key: FIQYEORLIGRFTA-UHFFFAOYSA-N
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Description

4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine is an organic compound that features a piperidine ring substituted with a fluorine atom and a benzene ring with two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine typically involves the reaction of 4-fluoropiperidine with benzene-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Scientific Research Applications

4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The piperidine ring and amine groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)benzene-1,2-diamine: Similar structure but lacks the fluorine atom.

    4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: Contains a methyl group instead of a fluorine atom.

    4-Fluoro-1,2-phenylenediamine: Similar structure but lacks the piperidine ring

Uniqueness

The presence of the fluorine atom in 4-(4-Fluoropiperidin-1-yl)benzene-1,2-diamine enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .

Properties

Molecular Formula

C11H16FN3

Molecular Weight

209.26 g/mol

IUPAC Name

4-(4-fluoropiperidin-1-yl)benzene-1,2-diamine

InChI

InChI=1S/C11H16FN3/c12-8-3-5-15(6-4-8)9-1-2-10(13)11(14)7-9/h1-2,7-8H,3-6,13-14H2

InChI Key

FIQYEORLIGRFTA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1F)C2=CC(=C(C=C2)N)N

Origin of Product

United States

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